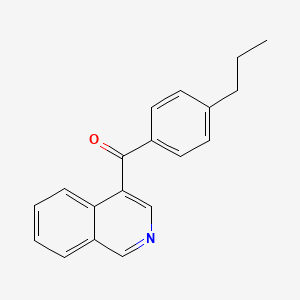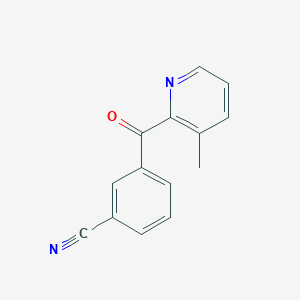
5-(3-氰基苯甲酰)-2-甲基吡啶
描述
“5-(3-Cyanobenzoyl)-2-methylpyridine” is a chemical compound with the molecular formula C14H10N2O . It is related to “3-Cyanobenzoyl chloride”, which is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “5-(3-Cyanobenzoyl)-2-methylpyridine” is represented by the formula C14H10N2O . The InChI code for this compound is 1S/C14H10N2O/c1-10-5-6-13(16-9-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “5-(3-Cyanobenzoyl)-2-methylpyridine” is 222.25 g/mol . The compound is related to “3-Cyanobenzoyl chloride”, which is considered hazardous by the 2012 OSHA Hazard Communication Standard .科学研究应用
分子结构和性质
(Yılmaz et al., 2020)的一项研究分析了类似邻苯二甲酰亚胺衍生物的结构,重点是其X射线衍射分析、红外光谱和量子化学计算。该研究提供了对几何参数、HOMO和LUMO能量等电子性质以及热力学性质的见解。这种分析对于理解5-(3-氰基苯甲酰)-2-甲基吡啶等相关化合物的结构和电子特性至关重要。
合成和药物化学
在药物化学领域,相关化合物的合成至关重要。由(Bagdi et al., 2015)撰写的一篇关于咪唑并吡啶合成的综述,其与5-(3-氰基苯甲酰)-2-甲基吡啶具有结构相似性,突出了这些化合物的的重要性。它们被称为“药物偏见”支架,因为它们在药物化学中具有广泛的应用,展示了5-(3-氰基苯甲酰)-2-甲基吡啶在药物开发中的潜在意义。
分子对接研究
分子对接研究对于理解化合物如何与生物靶标相互作用至关重要。(Shyma et al., 2013)合成了带有甲基吡啶部分的化合物,类似于5-(3-氰基苯甲酰)-2-甲基吡啶,并进行了抗菌特性的分子对接研究。此类研究可以深入了解5-(3-氰基苯甲酰)-2-甲基吡啶的潜在生物相互作用和应用。
配体-受体相互作用
对配体-受体相互作用的研究,例如(Wohland et al., 1999)的研究,对于理解像5-(3-氰基苯甲酰)-2-甲基吡啶这样的化合物如何与生物系统相互作用至关重要。该研究使用荧光相关光谱法研究受体结合,提供了一种可用于研究5-(3-氰基苯甲酰)-2-甲基吡啶与生物靶标相互作用的方法。
催化和材料科学
5-(3-氰基苯甲酰)-2-甲基吡啶等化合物也可能在催化和材料科学中得到应用。例如,(Egorova & Prins, 2004)研究了甲基吡啶对催化过程的影响,表明在化学合成和工业过程中具有潜在应用。
电致发光特性
在光电领域,带有吡啶部分的化合物引起了人们的兴趣。(Ionkin et al., 2005)合成了带有甲基吡啶配体的单环金属化Pt(II)配合物,探索了它们的电致发光特性。此类研究表明,5-(3-氰基苯甲酰)-2-甲基吡啶有可能用于开发新的光电材料。
作用机制
Mode of Action
It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, potentially altering cellular processes .
Biochemical Pathways
Given its structural similarity to other benzoyl-pyridine compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(3-Cyanobenzoyl)-2-methylpyridine are not well-studied. As a small molecule, it’s likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 5-(3-Cyanobenzoyl)-2-methylpyridine’s action depend on its specific targets and mode of action. Potential effects could include altered enzyme activity, changes in signal transduction, or modifications to cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(3-Cyanobenzoyl)-2-methylpyridine. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .
安全和危害
属性
IUPAC Name |
3-(6-methylpyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-5-6-13(9-16-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBVTVQJDBKCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)












